(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride
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Overview
Description
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonia. The reaction proceeds through a series of steps, including nucleophilic addition and subsequent reduction, to yield the desired product. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for nucleic acid analogs.
Industry: The compound can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound is similar in structure but has an additional amino group.
Uniqueness
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-amino-4-methylpyrimidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-5(7)2-8-6(3-10)9-4;/h2,10H,3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCBUUNYQRQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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